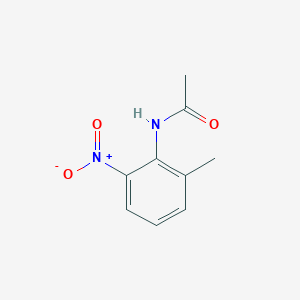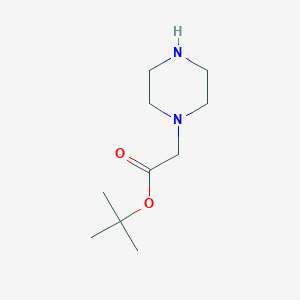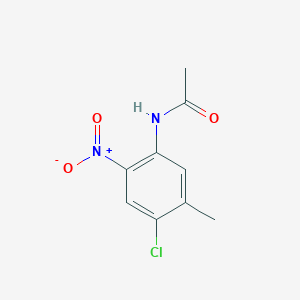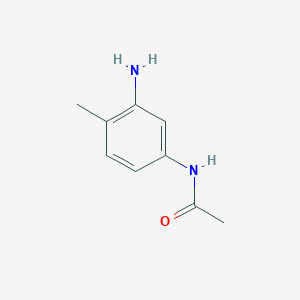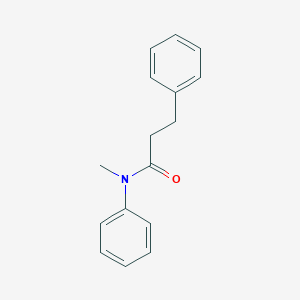
n-Methyl-n,3-diphenylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-n,3-diphenylpropanamide, also known as Modafinil, is a synthetic compound that has been used as a cognitive enhancer and wakefulness-promoting agent. It was first developed in the 1970s by a French pharmaceutical company, Lafon Laboratories, and was later approved by the US Food and Drug Administration (FDA) in 1998 for the treatment of narcolepsy, sleep apnea, and shift work sleep disorder.
Mécanisme D'action
N-Methyl-n,3-diphenylpropanamide's mechanism of action is not fully understood, but it is thought to work by increasing the levels of several neurotransmitters in the brain, including dopamine, norepinephrine, and histamine. It may also affect the levels of gamma-aminobutyric acid (GABA), a neurotransmitter that helps to regulate sleep and wakefulness.
Effets Biochimiques Et Physiologiques
N-Methyl-n,3-diphenylpropanamide has been shown to have several biochemical and physiological effects, including increasing the levels of dopamine in the brain, which can lead to feelings of pleasure and motivation. It also increases the levels of norepinephrine, which can improve attention and alertness. Additionally, it has been shown to increase the levels of histamine, which can promote wakefulness and reduce sleepiness.
Avantages Et Limitations Des Expériences En Laboratoire
N-Methyl-n,3-diphenylpropanamide has several advantages for use in laboratory experiments, including its ability to improve cognitive function and wakefulness, which can help to increase the accuracy and efficiency of experiments. However, there are also some limitations to its use, including the potential for side effects such as headaches, nausea, and insomnia, which can affect the results of experiments.
Orientations Futures
There are several future directions for research on n-Methyl-n,3-diphenylpropanamide, including investigating its potential use in treating other neurological disorders such as depression and anxiety. Additionally, further research is needed to better understand its mechanism of action and to develop more effective and targeted treatments for cognitive impairment and sleep disorders. Finally, more research is needed to determine the long-term effects of n-Methyl-n,3-diphenylpropanamide use and to identify any potential risks or adverse effects.
Méthodes De Synthèse
The synthesis of n-Methyl-n,3-diphenylpropanamide involves the reaction of 2-benzhydrylsulfinyl acetamide with methylamine in the presence of a reducing agent such as lithium aluminum hydride. This process leads to the formation of N-methyl-benzhydrylsulfinyl acetamide, which is then converted to n-Methyl-n,3-diphenylpropanamide by reacting it with 3-chloropropionyl chloride.
Applications De Recherche Scientifique
N-Methyl-n,3-diphenylpropanamide has been extensively studied for its potential use in enhancing cognitive function and improving wakefulness in various populations. It has been shown to improve attention, memory, and executive function in healthy individuals, as well as in those with attention deficit hyperactivity disorder (ADHD), schizophrenia, and Alzheimer's disease.
Propriétés
Numéro CAS |
18859-20-6 |
|---|---|
Nom du produit |
n-Methyl-n,3-diphenylpropanamide |
Formule moléculaire |
C16H17NO |
Poids moléculaire |
239.31 g/mol |
Nom IUPAC |
N-methyl-N,3-diphenylpropanamide |
InChI |
InChI=1S/C16H17NO/c1-17(15-10-6-3-7-11-15)16(18)13-12-14-8-4-2-5-9-14/h2-11H,12-13H2,1H3 |
Clé InChI |
KQDZRVPLZXCDNF-UHFFFAOYSA-N |
SMILES |
CN(C1=CC=CC=C1)C(=O)CCC2=CC=CC=C2 |
SMILES canonique |
CN(C1=CC=CC=C1)C(=O)CCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



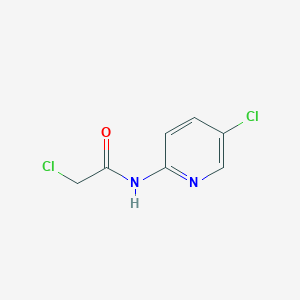
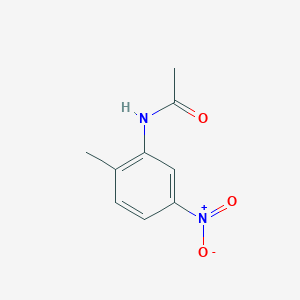
![4,4A,5,5a,6,6a-hexahydro-1H-4,6-ethenocyclopropa[f]isobenzofuran-1,3(3aH)-dione](/img/structure/B181043.png)
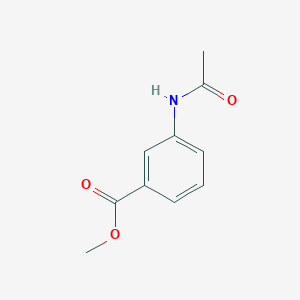
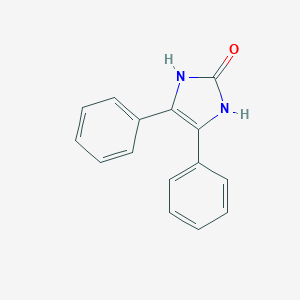
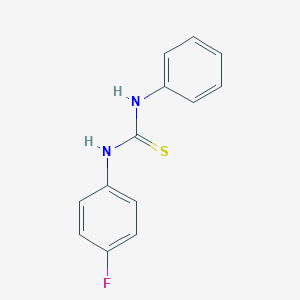
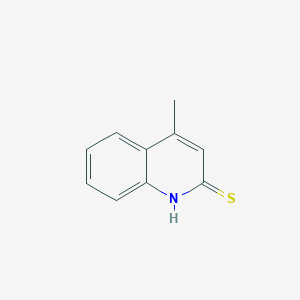
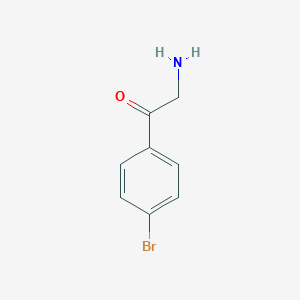
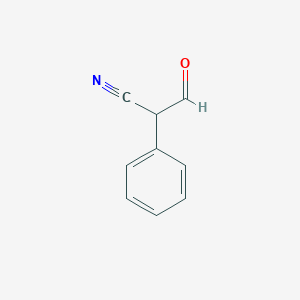
![N-[(4-fluorophenyl)sulfonyl]-beta-alanine](/img/structure/B181053.png)
